2-Benzyl-5,6-dimethyl-1h-benzimidazole
Overview
Description
2-Benzyl-5,6-dimethyl-1h-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5,6-dimethyl-1h-benzimidazole typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The presence of methyl groups at the 5 and 6 positions can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5,6-dimethyl-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl or methyl positions.
Scientific Research Applications
2-Benzyl-5,6-dimethyl-1h-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications in treating infections and diseases due to its biological activity.
Industry: The compound can be used in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 2-Benzyl-5,6-dimethyl-1h-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: A precursor to vitamin B12 with similar structural features.
1-Benzyl-5,6-dimethyl-1h-benzimidazole: A closely related compound with a benzyl group at the nitrogen position.
2-Methylbenzimidazole: A simpler analog with a single methyl group.
Uniqueness: 2-Benzyl-5,6-dimethyl-1h-benzimidazole is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
2-benzyl-5,6-dimethyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-11-8-14-15(9-12(11)2)18-16(17-14)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNBEKIHRZTXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303866 | |
Record name | 2-benzyl-5,6-dimethyl-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58506-60-8 | |
Record name | 5,6-Dimethyl-2-(phenylmethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58506-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 163083 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163083 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzyl-5,6-dimethyl-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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